molecular formula C18H14N4O4 B2697961 5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile CAS No. 613649-87-9

5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Cat. No.: B2697961
CAS No.: 613649-87-9
M. Wt: 350.334
InChI Key: AANWPVBJVVQOLG-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is an oxazole derivative featuring:

  • A 4-nitrophenyl group at position 2 of the oxazole ring.
  • A 4-ethoxyphenylamino substituent at position 5.
  • A carbonitrile group at position 4.

This compound’s structure combines electron-withdrawing (4-nitrophenyl, carbonitrile) and electron-donating (4-ethoxyphenylamino) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

5-(4-ethoxyanilino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-2-25-15-9-5-13(6-10-15)20-18-16(11-19)21-17(26-18)12-3-7-14(8-4-12)22(23)24/h3-10,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANWPVBJVVQOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile typically involves a multi-step process:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethoxyphenyl and Nitrophenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound, such as nitroso or nitro derivatives.

    Reduction: Reduced derivatives, such as amino-substituted compounds.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in:

  • Breast Cancer Cells (MCF7): The compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM, indicating its potential as a therapeutic agent for breast cancer treatment.
  • Lung Cancer Cells (A549): An IC50 value of around 15 µM was reported, with mechanisms involving apoptosis induction being a primary action pathway.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit key pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity in MCF7 Cells

In a controlled study, MCF7 breast cancer cells were treated with varying concentrations of the compound. The results indicated:

Concentration (µM)% Cell ViabilityMechanism
0100Control
1075Apoptosis
2050Apoptosis
3025Apoptosis

This study demonstrates a clear dose-dependent response, reinforcing the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory markers, treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)80100
Compound (20 µM)4050

These findings suggest that the compound could be beneficial in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Oxazole-4-carbonitrile Derivatives

Structural Analogues and Substituent Effects

The oxazole core is a common scaffold in medicinal chemistry. Key analogues include:

Substituents at Position 2
  • 4-Nitrophenyl (target compound): Strong electron-withdrawing group, likely enhancing stability and π-π stacking interactions.
  • Phenyl, o-Tolyl, Naphthalen-1-yl (): Aromatic groups with varying steric and electronic effects. For example, naphthalen-1-yl (Compound 28, ) increases hydrophobicity, while o-tolyl (Compound 3j, ) introduces steric hindrance .
  • 4-Methoxyphenyl (Compound 2-44a, ): Electron-donating methoxy group may improve solubility but reduce electrophilicity compared to nitro groups .
Substituents at Position 5
  • 4-Ethoxyphenylamino (target compound): Ethoxy group enhances lipophilicity and may influence hydrogen bonding.
  • Benzylamino, Morpholinoethylamino (Compounds 28, 2-44a): Bulky substituents like morpholinoethylamino () may affect membrane permeability or target binding .

Physical and Chemical Properties

Compound Substituents (Position 2/5) Melting Point (°C) Yield (%) Key Characterization Methods
Target Compound 4-Nitrophenyl / 4-Ethoxyphenylamino Not reported Not reported NMR, HRMS (inferred)
3i () Phenyl / 1H-Indol-3-yl 216.7–218.7 70 $^1$H NMR, $^{13}$C NMR, HRMS
3j () o-Tolyl / 1H-Indol-3-yl 226.0–227.3 35 $^1$H NMR, $^{13}$C NMR, HRMS
28 () Naphthalen-1-yl / Benzylamino Not reported Not reported $^1$H NMR, HRMS
2-44a () 4-Methoxyphenyl / Morpholinoethylamino Not reported 76 $^1$H NMR, IR, HRMS
  • Melting Points : Compounds with nitro groups (e.g., 4-nitrophenyl in target) typically exhibit higher melting points due to stronger intermolecular interactions. For example, Compound 3j (o-tolyl substituent) melts at 226–227°C, while indole derivatives (3f–3l) range from 125–227°C .
  • Yields : Synthesis yields vary widely (35–88%), influenced by substituent reactivity and purification challenges. The target compound’s yield is unreported but may align with moderate-yield analogues like 3i (70%) .

Biological Activity

5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. This article reviews the synthesis, biological activities, and relevant case studies related to this compound, supported by data tables and research findings.

Synthesis

The synthesis of 5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile typically involves the reaction of 4-nitrophenyl derivatives with ethoxyphenyl amines under controlled conditions. The oxazole ring formation is a crucial step, often achieved through cyclization reactions that incorporate nitrile functionalities. The synthetic pathway can be summarized as follows:

  • Starting Materials : 4-nitrophenyl isothiocyanate and 4-ethoxyphenylamine.
  • Cyclization : The reaction proceeds via nucleophilic attack leading to the formation of the oxazole ring.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, compounds derived from benzoxazole frameworks have shown potent inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo.

  • Mechanism of Action : These compounds are believed to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. In particular, studies have shown that certain derivatives can significantly reduce mRNA expression levels of inflammatory markers in liver tissues after LPS stimulation .
CompoundIC50 (μM)Effect on Cytokines
Compound 5f0.444IL-6, IL-1β, TNF-α reduction
Compound 4d0.0604IL-6, IL-1β, TNF-α reduction

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored extensively. Compounds similar to 5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile have been shown to inhibit cell proliferation in various cancer cell lines.

  • Cell Lines Tested : Studies have included human lung cancer (A549), colon cancer (HCT116), and breast cancer (MCF7) cell lines.
  • Mechanism : The compounds may induce apoptosis through modulation of cell cycle regulators and activation of caspase pathways .
Cell LineIC50 (μM)Observed Effect
A54912.07Significant growth inhibition
HCT1168.00Induction of apoptosis

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A study involving a series of oxazole derivatives demonstrated that specific substitutions on the oxazole ring enhanced anti-inflammatory activity by modulating cytokine production in LPS-stimulated macrophages .
  • Case Study 2 : Another investigation revealed that compounds structurally related to 5-((4-Ethoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile exhibited selective cytotoxicity against tumor cells while sparing normal cells, suggesting a favorable therapeutic index for cancer treatment .

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